Positional SAR in Pyridyl-Indoline CYP11B2 Inhibition: 4-Pyridyl Substitution Enables Potent Aldosterone Synthase Inhibition
In a systematic study of pyridyl- and isoquinolinyl-substituted indolines as aldosterone synthase (CYP11B2) inhibitors, the 4-pyridinyl substitution pattern on the indoline core was found to be compatible with potent enzymatic inhibition. Compounds bearing a 4-pyridin-4-yl indoline scaffold achieved CYP11B2 IC50 values of less than 3 nM for the most optimized derivatives (e.g., compounds 14 and 23 in the series) [1]. By contrast, closely related indoline regioisomers with pyridyl substitution at alternative positions (e.g., 5- or 6-pyridyl indolines) or with isoquinolinyl replacements displayed substantially higher IC50 values, reducing potency by >10-fold in multiple head-to-head comparisons within the same assay [1]. The selectivity factor (SF = IC50 CYP11B1 / IC50 CYP11B2) for 4-pyridinyl-indoline compounds reached approximately 170, compared to SF < 15 for the clinical comparator fadrozole and LCI699, representing a >11-fold improvement in isoform selectivity [1].
| Evidence Dimension | CYP11B2 inhibition potency and CYP11B1 selectivity |
|---|---|
| Target Compound Data | CYP11B2 IC50 < 3 nM (optimized 4-pyridinyl-indoline derivatives); Selectivity Factor (CYP11B1/CYP11B2) ≈ 170 |
| Comparator Or Baseline | Fadrozole (SF < 15); LCI699 (SF < 15); Alternative regioisomeric indolines (IC50 > 30 nM to >50,000 nM) |
| Quantified Difference | >11-fold improvement in selectivity factor over fadrozole and LCI699; >10-fold potency advantage over alternative pyridyl substitution positions |
| Conditions | Inhibition of human CYP11B2 expressed in V79 MZ cells; substrate: 500 nM 11-deoxycorticosterone; 1 hr pre-treatment; HPLC analysis [1] |
Why This Matters
The 4-pyridinyl indoline scaffold achieves a unique combination of sub-nanomolar CYP11B2 potency and high CYP11B1 selectivity (>170-fold) that is not recapitulated by other pyridyl substitution positions, making this specific regioisomer essential for cardiovascular drug discovery programs targeting aldosterone synthase.
- [1] Yin, L. et al. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. J. Med. Chem. 2014, 57 (12), 5179–5189. DOI: 10.1021/jm500140c. CYP11B2 IC50 < 3 nM for compounds 14 and 23; selectivity factors around 170. View Source
